molecular formula C16H12BrClN2O3S2 B2717807 (Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-04-7

(Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2717807
CAS RN: 865247-04-7
M. Wt: 459.76
InChI Key: OVJLPMHUMXZMJZ-MNDPQUGUSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The bromothiophene and benzo[d]thiazol-3(2H)-yl moieties would likely contribute to the overall planarity of the molecule, while the ethyl acetate moiety could introduce some steric hindrance .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom on the bromothiophene moiety could be replaced via nucleophilic substitution reactions. The imino and carbonyl groups could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The various functional groups could also influence its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activities

Thiazoles and their fused derivatives have been synthesized and tested for antimicrobial activity against bacterial and fungal strains. For example, novel thiazolidinone derivatives have demonstrated antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Synthesis of Heterocyclic Compounds

Research has also focused on the synthesis of heterocyclic compounds, including pyrrolo[2,1-b]thiazol-3-one derivatives, which are of interest due to their potential biological activities. These studies provide insight into the synthetic versatility of thiazole derivatives and their potential use in the synthesis of biologically active molecules (Tverdokhlebov et al., 2005).

Molecular Docking and Enzyme Inhibition

Molecular docking and glucosidase inhibition studies of thiazole derivatives have been carried out, identifying compounds with significant enzyme inhibition potential. This research suggests that thiazole and benzothiazole derivatives could serve as leads for the development of new enzyme inhibitors (Babar et al., 2017).

Synthesis and Characterization

The synthesis, characterization, and study of the biological activity of oxadiazole compounds derived from imidazole highlight the synthetic possibilities and the potential pharmacological applications of these heterocyclic compounds (Al-badrany et al., 2019).

properties

IUPAC Name

ethyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-chloro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O3S2/c1-2-23-14(21)8-20-10-4-3-9(18)7-12(10)25-16(20)19-15(22)11-5-6-13(17)24-11/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJLPMHUMXZMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate

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